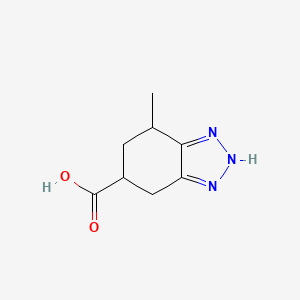

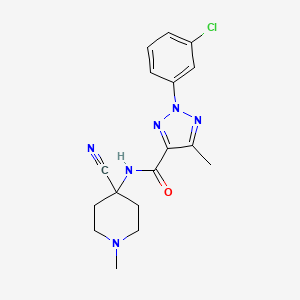

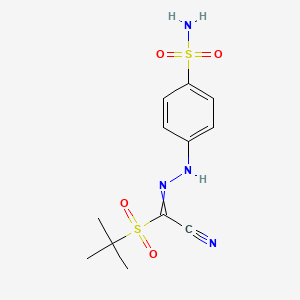

7-Methyl-4,5,6,7-tetrahydro-2H-benzotriazole-5-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of similar compounds involves a process where benzotriazole and substituted benzotriazoles can be hydrogenated smoothly and at a desirable speed and with good yields . This process involves a hydrogenation of the benzene nucleus of benzotriazole without any effect on the substitution groups .

Molecular Structure Analysis

The molecular structure of MTBC is based on the benzotriazole skeleton, which is a heterocyclic compound containing a benzene ring fused to a triazole ring . The 7-methyl group and the 5-carboxylic acid group are substituents on this skeleton.

科学的研究の応用

Antiallergic Activity

Antiallergic properties have been observed in certain derivatives of benzotriazoles. A study by Nohara et al. (1985) synthesized antiallergic 5-oxo-5H-[1]benzopyrano[2,3-b]pyridines and their tetrazole analogues from 4-oxo-4H-1-benzopyran-3-carbonitriles and 2-amino-4-oxo-4H-1-benzopyran-3-carboxaldehydes. These compounds showed significant antiallergic activity in rat models, with some derivatives being notably more potent than disodium cromoglycate, a known antiallergic drug. The activity varied with the substituents, highlighting the importance of the 7-position alkyl group for enhanced activity (Nohara et al., 1985).

Environmental Persistence and Transformation

Benzotriazoles, including derivatives similar to 7-Methyl-4,5,6,7-tetrahydro-2H-benzotriazole-5-carboxylic acid, are recognized as environmental micropollutants due to their widespread use as corrosion inhibitors. Huntscha et al. (2014) explored the aerobic biological degradation mechanisms of benzotriazoles in activated sludge. The study identified major transformation products, elucidating degradation pathways that include oxidation and hydroxylation, demonstrating the compounds' partial persistence in wastewater treatment and their environmental relevance (Huntscha et al., 2014).

Crystal Engineering and Host-Guest Chemistry

The study of cocrystallization involving N-donor compounds and benzotriazole derivatives, including those similar to this compound, provides insights into hydrogen-bonding supramolecular architectures. Wang et al. (2011) investigated the crystallization of benzotriazole with 5-sulfosalicylic acid, leading to new binary molecular cocrystals. This research offers a basis for further exploration in crystal engineering and host-guest chemistry, revealing the potential of such compounds in forming diverse supramolecular structures (Wang et al., 2011).

特性

IUPAC Name |

7-methyl-4,5,6,7-tetrahydro-2H-benzotriazole-5-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O2/c1-4-2-5(8(12)13)3-6-7(4)10-11-9-6/h4-5H,2-3H2,1H3,(H,12,13)(H,9,10,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTIQICKFPPWRRW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CC2=NNN=C12)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-benzyl-2-[(2-benzyl-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]acetamide](/img/structure/B2581729.png)

![4-Amino-N-[2-(dimethylamino)ethyl]-1-(2-fluoroethyl)-1H-pyrazole-3-carboxamide](/img/structure/B2581737.png)

![N-(4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)-4-chlorobutanamide](/img/structure/B2581739.png)

![4-tert-butyl-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2581744.png)